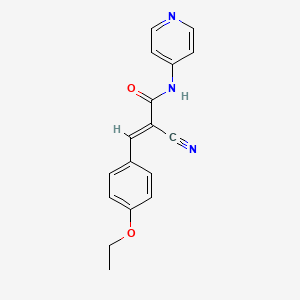

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide

Description

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated cyano group, a 4-ethoxyphenyl substituent, and a pyridin-4-yl amide moiety.

Properties

IUPAC Name |

(E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-16-5-3-13(4-6-16)11-14(12-18)17(21)20-15-7-9-19-10-8-15/h3-11H,2H2,1H3,(H,19,20,21)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHVWSFFEZGSLF-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-Cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide, also known by its CAS number 496021-18-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O2, with a molecular weight of approximately 293.32 g/mol. Its structure features a cyano group, an ethoxyphenyl moiety, and a pyridine ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated potential interactions with key targets involved in cancer pathways.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This highlights the potential for this compound to influence inflammatory responses.

- Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound could affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of related compounds:

- In Vitro Studies : A study investigating similar cyano-containing compounds reported significant inhibition of cell viability in various cancer cell lines, suggesting that (E)-2-cyano derivatives may share this property .

- In Vivo Models : Research on analogs demonstrated anti-inflammatory effects in animal models of induced paw edema and peritonitis, with significant reductions in leukocyte migration and cytokine levels observed .

- Molecular Docking Studies : Computational analyses have shown that (E)-2-cyano derivatives can effectively bind to targets like COX enzymes and iNOS, indicating potential therapeutic applications in inflammation and pain management .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Structure Variations: The target compound features a simpler acrylamide backbone compared to the pyrido-pyrimidinyl core in or the quinoline derivative in . Its ethoxyphenyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenoxy group in or the electron-rich 4-(dimethylamino)phenyl group in .

Crystallographic Insights: The analog in crystallizes in a monoclinic P2₁/c system with a planar acrylamide backbone stabilized by intramolecular hydrogen bonds (N–H···O and C–H···N). The dimethylamino group participates in weak intermolecular C–H···π interactions, which may differ in the target compound due to its ethoxy and pyridyl substituents .

Hydrogen Bonding and Packing: The target compound’s ethoxy group (–OCH₂CH₃) could engage in C–H···O interactions, while the pyridin-4-yl nitrogen may act as a hydrogen-bond acceptor. This contrasts with , where the dimethylamino group forms N···H–C contacts, and , where chlorine atoms may dominate halogen bonding .

Implications of Substituent Effects on Properties

- Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound is less electron-donating than the 4-(dimethylamino)phenyl group in but more so than the 4-fluorophenoxy group in . This affects electronic transitions (e.g., UV-Vis absorption) and reactivity in nucleophilic additions.

- Steric and Solubility Considerations : The pyridin-4-yl amide in the target compound may enhance water solubility compared to the phenyl amide in due to the pyridine ring’s polarity. However, the dichlorophenyl group in likely reduces solubility .

Q & A

What are the key challenges in synthesizing (E)-2-cyano-3-(4-ethoxyphenyl)-N-pyridin-4-ylprop-2-enamide, and how can reaction conditions be optimized?

Level : Basic

Answer :

Synthesis typically involves a multi-step approach:

Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid derivatives to form the α,β-unsaturated nitrile intermediate.

Amide coupling with 4-aminopyridine using reagents like EDCI/HOBt or DCC to ensure regioselectivity .

Optimization strategies :

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalysts : Use DMAP to accelerate amide bond formation .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Level : Basic

Answer :

- NMR Spectroscopy :

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., Z-isomer) .

How can researchers design initial biological activity screens for this compound?

Level : Basic

Answer :

- In vitro assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

What strategies mitigate stereochemical instability during synthesis?

Level : Advanced

Answer :

The (E)-configuration of the α,β-unsaturated nitrile is prone to isomerization under heat or light. Mitigation methods:

- Low-temperature storage : Store intermediates at –20°C to prevent Z/E interconversion .

- Protective groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize the enamide moiety .

- Chromatography : Use silica gel with 1% triethylamine in mobile phases to reduce acid-catalyzed isomerization .

How can computational modeling elucidate the compound’s mechanism of action?

Level : Advanced

Answer :

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase domain) using AutoDock Vina. Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with the ethoxyphenyl group .

- MD simulations : Simulate binding stability over 100 ns to assess interactions with catalytic residues (e.g., Lys721 in EGFR) .

- QSAR studies : Correlate substituent electronegativity (e.g., cyano vs. nitro groups) with inhibitory potency .

How should researchers address contradictions in reported biological data for structurally similar compounds?

Level : Advanced

Answer :

Discrepancies often arise from substituent effects. Resolution strategies:

- SAR analysis : Compare analogs with varying substituents (Table 1).

- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .

Table 1 : Substituent Effects on IC₅₀ (EGFR Inhibition)

| Substituent (R) | IC₅₀ (nM) | Reference |

|---|---|---|

| 4-Ethoxyphenyl | 12.3 | |

| 4-Fluorophenyl | 28.7 | |

| 4-Nitrophenyl | 45.9 |

What advanced techniques validate the compound’s stability under physiological conditions?

Level : Advanced

Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for degradation products .

- pH-dependent hydrolysis : Monitor nitrile-to-amide conversion in buffers (pH 1–10) using UV-Vis spectroscopy (λmax = 255 nm) .

How do structural modifications to the pyridinyl or ethoxyphenyl groups impact reactivity?

Level : Advanced

Answer :

- Pyridinyl modifications :

- Ethoxyphenyl modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.